2-(3-Bromopropoxy)naphthalene
Overview
Description
2-(3-Bromopropoxy)naphthalene is an organic compound with the molecular formula C₁₃H₁₃BrO. It consists of a naphthalene ring substituted with a 3-bromopropoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropoxy)naphthalene typically involves the reaction of naphthol with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of naphthol attacks the carbon atom bonded to the bromine atom in 1,3-dibromopropane, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropoxy)naphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups.
Oxidation: Products include naphthoquinones and other oxidized derivatives.
Reduction: Products include reduced naphthalene derivatives.
Scientific Research Applications
2-(3-Bromopropoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems and interactions.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)naphthalene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the naphthalene ring undergoes electron transfer processes, leading to the formation of different products. The specific pathways and targets depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropoxy)naphthalene
- 2-(3-Iodopropoxy)naphthalene
- 2-(3-Fluoropropoxy)naphthalene
Uniqueness
2-(3-Bromopropoxy)naphthalene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group than chlorine and fluorine, making nucleophilic substitution reactions more favorable. Additionally, the size and polarizability of the bromine atom influence the compound’s physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-(3-bromopropoxy)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHRIBRQYLSFCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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